molecular formula C14H18O3 B12081558 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B12081558
M. Wt: 234.29 g/mol
InChI Key: BEOXSKXVPIRDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is a substituted indan acetic acid derivative characterized by an isopropoxy group at the 4-position of the inden ring. This compound belongs to a broader class of indan derivatives, which are studied for their anti-inflammatory, analgesic, and antimicrobial properties.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-propan-2-yloxy-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C14H18O3/c1-9(2)17-13-5-3-4-11-10(8-14(15)16)6-7-12(11)13/h3-5,9-10H,6-8H2,1-2H3,(H,15,16)

InChI Key

BEOXSKXVPIRDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1CCC2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the cyclization of 2-phenylpropionic acid derivatives can yield the indene ring.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction. This involves reacting the indene derivative with isopropyl alcohol in the presence of an acid catalyst.

    Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Chloro substituents (e.g., 6-Cl) enhance anti-inflammatory potency but may introduce dose-dependent toxicity .
  • Alkoxy groups (e.g., 5,6-dimethoxy or 4-isopropoxy) reduce gastrointestinal (GI) ulcerogenicity, likely due to decreased acidity or altered metabolic pathways .
  • Fluorine substituents (e.g., 4-F) are explored for antimicrobial applications, though efficacy varies with substitution pattern .
  • Stereochemistry : The S-configuration at the indan ring’s C1 position is critical for PPAR agonist activity, suggesting chiral sensitivity in receptor binding .

Toxicity and Gastrointestinal Tolerance

GI toxicity is a major limitation of nonsteroidal anti-inflammatory drugs (NSAIDs). Indan acetic acid derivatives with alkoxy or amide modifications show improved tolerance:

Table 2: Ulcerogenic Potential of Selected Compounds
Compound Ulcerogenic Dose (UD₅₀) Comparison to Indomethacin References
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives >100 mg/kg Mild damage at 100 mg/kg vs. indomethacin (UD₅₀ = 7 mg/kg)
ML 3000 >100 mg/kg No significant damage at 100 mg/kg
5,6-Dimethoxy derivatives Not reported Reduced ulcerogenicity vs. indomethacin

Insights :

  • The 4-isopropoxy group in the target compound may further reduce GI irritation compared to chloro or non-alkoxy analogs, based on trends observed in alkoxy-substituted derivatives .
  • Amide derivatives of indan acids (e.g., compound 6y) retain anti-inflammatory activity while minimizing ulcerogenic effects, suggesting that functional group modifications (e.g., esterification, amidation) enhance safety .

Structure-Activity Relationship (SAR) Trends

  • Substituent Size and Position : Larger groups (e.g., isopropoxy) at the 4-position may sterically hinder COX enzyme binding, reducing NSAID-related toxicity. Smaller substituents (e.g., Cl, Me) enhance potency but increase GI risks .
  • Alkoxy groups balance electron effects, improving tolerability .
  • Chiral Centers : Enantioselective synthesis (e.g., S-configuration) is critical for PPAR agonist activity, emphasizing the role of stereochemistry in target engagement .

Biological Activity

2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is a compound characterized by its unique structural features, including an isopropoxy group and a dihydroindene moiety. This compound belongs to the class of substituted indenes, which are known for their diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for exploring its potential in pharmacology and medicine.

Structural Characteristics

The molecular formula of 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid is C14H18O3 with a molecular weight of 234.29 g/mol. The presence of the isopropoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Biological Activity

Research indicates that compounds similar to 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid exhibit significant biological activities. Notably, these compounds may act as inhibitors of autotaxin, an enzyme implicated in various pathological conditions such as cancer and inflammation. Additionally, they have demonstrated anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications in pain management and inflammatory diseases.

Preliminary studies suggest that 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid may interact with specific enzymes or receptors involved in inflammatory pathways. Understanding these interactions is essential for elucidating its mechanism of action.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid:

Compound NameStructural FeaturesBiological Activity
5-MethylindoleIndole structureAntimicrobial properties
4-Isopropoxyphenylacetic acidPhenolic structureAnti-inflammatory effects
6-MethoxyindoleIndole structureNeuroprotective effects

The uniqueness of 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid lies in its specific combination of an isopropoxy group with a dihydroindene structure, which may confer distinct pharmacological properties compared to its analogs.

Case Studies

Several studies have investigated the biological activity of compounds related to 2-(4-Isopropoxy-2,3-dihydro-1H-inden-1-yl)acetic acid. For example:

  • Inhibition of Autotaxin : A study found that certain derivatives exhibited potent inhibition of autotaxin activity, suggesting potential applications in treating cancer and inflammatory diseases.
  • Anti-inflammatory Effects : Another investigation demonstrated that similar compounds significantly reduced inflammation in animal models, highlighting their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.